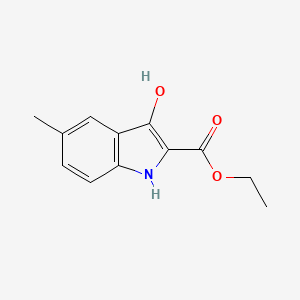

Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate

Description

Properties

CAS No. |

1060803-17-9 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-7(2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 |

InChI Key |

NPHRLVAQFDBZNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Indole Derivatives

A common approach involves starting from 5-methylindole, which undergoes selective hydroxylation at the 3-position followed by esterification to introduce the ethyl carboxylate group at position 2.

- Hydroxylation: This can be achieved using electrophilic substitution reactions under controlled conditions, often employing catalysts or oxidizing agents to selectively hydroxylate the 3-position of the indole ring.

- Esterification: The carboxylate group at position 2 is introduced by reacting the corresponding acid or acid chloride with ethanol under acidic or catalytic conditions to form the ethyl ester.

Alkylation and Hydrolysis Routes

According to research on related indole derivatives, alkylation of methyl 3-hydroxyindole-2-carboxylate analogs can be performed using alkyl halides in the presence of bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). For example, ethyl bromoacetate can be used to introduce the ethyl ester moiety via nucleophilic substitution reactions at the carboxylate position.

- Reaction conditions typically involve stirring at elevated temperatures (e.g., 90°C) for 1.5 hours.

- Workup includes solvent evaporation, aqueous quenching, acid neutralization, and organic extraction.

- Purification is achieved by silica gel chromatography.

This method yields the esterified product with moderate to good yields (e.g., 10% to 78% depending on the substrate and conditions).

Vilsmeier-Haack Formylation and Subsequent Transformations

A synthetic method for indole-3-carboxaldehyde compounds, which are key intermediates, involves the Vilsmeier-Haack reaction:

- Preparation of the Vilsmeier reagent by reacting phosphorus oxychloride with anhydrous dimethylformamide at low temperature (0–5 °C).

- Addition of 2-methylaniline derivatives to the reagent, followed by stirring and reflux to form the 3-formylindole intermediate.

- Subsequent transformations convert the aldehyde to the hydroxy and ester functionalities.

This method allows for selective functionalization at the 3-position and can be adapted for the synthesis of Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate.

Friedel-Crafts Acylation and Reduction

In some protocols, Friedel-Crafts acylation of indole-2-carboxylates with acyl chlorides in the presence of aluminum chloride in dichloromethane is used to introduce acyl groups at the 3-position. Subsequent reduction or hydrolysis steps yield the hydroxy-substituted indole esters.

- Reaction times range from 2 to 3 hours under reflux.

- Workup involves quenching with acid, extraction, and chromatographic purification.

- Hydrolysis of esters to acids and re-esterification can be performed to optimize yields.

| Methodology | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Hydroxylation + Esterification | Catalysts/oxidants for hydroxylation; ethanol for esterification | Moderate | Multi-step, starting from 5-methylindole |

| Alkylation with Ethyl Bromoacetate | K2CO3, DMF, 90°C, 1.5 h | 10–78% | Nucleophilic substitution, followed by chromatography |

| Vilsmeier-Haack Formylation | POCl3, DMF, 0–5 °C, reflux | Moderate | Forms 3-formyl intermediate for further modification |

| Friedel-Crafts Acylation | AlCl3, DCM, reflux, 2–3 h | High | Followed by hydrolysis/reduction steps |

- The alkylation method using ethyl bromoacetate in DMF with potassium carbonate is well-documented for related compounds and provides a practical route to the ester functionality with reasonable yields and purity.

- The Vilsmeier-Haack reaction offers regioselective functionalization at the 3-position, which is critical for introducing the hydroxy group after further transformations.

- Friedel-Crafts acylation is effective for introducing acyl groups but requires careful control of reaction conditions to avoid overreaction or decomposition.

- Hydrolysis and re-esterification steps are often necessary to achieve the desired ethyl ester with high purity.

- Purification by silica gel chromatography is standard to isolate the target compound from side products.

The preparation of this compound involves a combination of classical organic synthesis techniques including hydroxylation, alkylation, esterification, and electrophilic substitution reactions. The choice of method depends on the availability of starting materials and desired scale. Alkylation of hydroxyindole carboxylates with ethyl bromoacetate in the presence of bases in polar aprotic solvents is a reliable approach. The Vilsmeier-Haack reaction and Friedel-Crafts acylation provide alternative routes for functionalization at the 3-position. Optimization of reaction conditions and purification protocols is essential to maximize yield and purity for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 3-Hydroxy-5-methyl-1H-indole-2-carboxylic acid | ~85% | |

| Basic hydrolysis | NaOH (aq.), reflux | Sodium salt of carboxylic acid | ~90% |

Mechanism :

-

Base-catalyzed : Nucleophilic hydroxide attack at the carbonyl carbon, followed by elimination of ethanol.

-

Acid-catalyzed : Protonation of the carbonyl oxygen facilitates nucleophilic water attack.

Electrophilic Substitution Reactions

The indole ring’s electron-rich C-4 and C-6 positions are susceptible to electrophilic substitution.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Hydroxy-5-methyl-6-nitro-1H-indole-2-carboxylate | 60–70% | |

| Halogenation | Br₂ (1 eq.), CHCl₃, RT | 6-Bromo-3-hydroxy-5-methyl-1H-indole-2-carboxylate | 75% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 6-Sulfo-3-hydroxy-5-methyl-1H-indole-2-carboxylate | 65% |

Regioselectivity :

-

Nitration occurs preferentially at C-6 due to the hydroxyl group’s directing effects.

-

Bromination favors C-4 and C-6 positions, with C-6 dominating under controlled stoichiometry.

Oxidation

The hydroxyl group at C-3 can be oxidized to a ketone, while the indole ring remains intact.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Hydroxy derivative | KMnO₄, H₂SO₄, 80°C | 3-Oxo-5-methyl-1H-indole-2-carboxylate | 55% |

Reduction

The ester group is reducible to a primary alcohol.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, anhydrous THF, 0°C | 3-Hydroxy-5-methyl-1H-indole-2-methanol | 80% |

Alkylation Reactions

The hydroxyl group undergoes O-alkylation with alkyl halides or tosylates.

Mechanistic Notes :

-

O-alkylation proceeds via deprotonation of the hydroxyl group to form an alkoxide, which attacks the electrophilic carbon of the alkylating agent .

-

Competing N-alkylation is suppressed in polar aprotic solvents.

Biological Interactions

While not synthetic reactions, the compound interacts with biological systems through:

-

Enzyme inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the hydroxyl and ester groups.

-

Receptor modulation : Acts as a partial agonist for serotonin receptors due to structural similarity to tryptamine derivatives.

Stability Under Various Conditions

| Condition | Stability | Degradation Products | Source |

|---|---|---|---|

| Aqueous pH 7–9 | Stable for 24 hours at 25°C | None detected | |

| UV light (254 nm) | Gradual decomposition (50% in 6 hours) | Ring-opened derivatives |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate exhibits significant anti-inflammatory effects. It has been studied for its ability to modulate various signaling pathways involved in inflammatory responses. Compounds with similar indole structures are often explored for their therapeutic roles in managing inflammation-related diseases .

2. Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Studies have highlighted the potential of derivatives of this compound to act as small molecule inhibitors targeting viral replication mechanisms .

3. Drug Development

This compound serves as an important intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its structural versatility allows it to be modified into various derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and condensation techniques. These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing .

Case Studies

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro. The research utilized various cell lines to assess the compound's efficacy, providing insights into its mechanism of action within inflammatory pathways.

Case Study 2: Antiviral Evaluation

Another research effort focused on evaluating the antiviral activity of this compound against HIV-1. The results indicated that certain derivatives exhibited potent inhibitory effects on viral replication, suggesting a promising avenue for further drug development targeting HIV .

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like 5-lipoxygenase, which plays a role in inflammatory processes . It also interacts with various receptors and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 3 and 5

The biological and physicochemical properties of indole-2-carboxylates are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Observations :

- Position 3 Modifications : Acyl groups (e.g., propionyl in 8a) introduce steric bulk and reduce hydrogen-bonding capacity compared to the hydroxy group in the target compound. This affects interactions with enzymes or receptors .

- Position 5 Modifications : Chloro (8a) or methoxy groups (12) alter electronic properties. The methyl group in the target compound balances steric effects without introducing strong electron-withdrawing/donating groups.

- Ester Group : Ethyl esters (target compound) are more lipophilic than methyl esters (e.g., methyl 3-hydroxy-5-methoxy analog ), influencing solubility and pharmacokinetics.

Physicochemical Properties

- Solubility: Ethyl esters generally exhibit lower aqueous solubility than methyl esters. For example, methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is soluble in ethanol/DMF mixtures , whereas the target compound may require organic solvents like ethyl acetate .

- Stability : The hydroxy group at position 3 increases susceptibility to oxidation, necessitating storage at low temperatures (-80°C) to prevent degradation .

Biological Activity

Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO3 and a molar mass of approximately 235.24 g/mol. The compound features a hydroxyl group at the 3-position and a carboxylate ester at the 2-position, which contribute to its reactivity and biological activity. It is soluble in organic solvents like ethanol and methanol but shows limited solubility in water.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Compounds with similar indole structures have been studied for their ability to modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

2. Interaction with Histamine Receptors

Indole derivatives, including this compound, can act as inverse agonists or antagonists at histamine receptors. This interaction may influence conditions such as obesity and inflammation, highlighting the compound's potential therapeutic applications.

3. Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications in the indole structure can significantly affect biological activity. For instance, substituents at various positions on the indole ring can enhance or diminish the compound's potency against specific targets .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound through various assays:

These findings suggest that structural modifications can lead to enhanced biological activity, particularly in anti-inflammatory contexts.

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The compound may inhibit specific enzymes or receptors involved in disease pathways, thus exerting therapeutic effects. For example, its ability to block 5-lipoxygenase activity positions it as a potential treatment for inflammatory disorders .

Applications in Medicinal Chemistry

This compound serves as a scaffold for drug development due to its versatile functional groups. Its unique structure allows for further chemical modifications aimed at enhancing its pharmacological properties. The compound's dual functionality (hydroxyl and carboxylic acid) is particularly advantageous in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate, and how can purity be maximized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or alkylation of an indole scaffold. For example, ethyl 5-chloro-1H-indole-2-carboxylate derivatives are prepared by reacting acyl chlorides with anhydrous AlCl₃ in 1,2-dichloroethane under argon, followed by purification via Combiflash chromatography (0–40% ethyl acetate in hexane) . Hydrolysis of the ester group (e.g., using NaOH in ethanol under reflux) yields the carboxylic acid derivative, which can be re-esterified to introduce the hydroxy and methyl substituents . Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC (>98% purity).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between positional isomers of hydroxy-substituted indole carboxylates?

- Methodology :

- ¹H/¹³C NMR : The hydroxy group at position 3 induces deshielding of adjacent protons (e.g., C2 and C4 protons). Methyl substitution at C5 splits aromatic proton signals into distinct doublets (J ≈ 8 Hz for ortho coupling).

- IR : A broad O–H stretch (~3200 cm⁻¹) confirms the hydroxy group, while ester carbonyl vibrations appear at ~1700 cm⁻¹.

- HRMS : Exact mass analysis (e.g., ESI-TOF) distinguishes isomers via molecular formula validation (e.g., C₁₂H₁₃NO₄ for the target compound) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies of this compound?

- Methodology : Slow evaporation of a saturated solution in ethyl acetate/hexane (1:3) at 4°C produces crystals suitable for X-ray analysis. SHELX software is recommended for structure refinement, particularly for resolving hydrogen-bonding networks (e.g., O–H···O interactions between hydroxy and ester groups) .

Advanced Research Questions

Q. How do competing hydrogen-bonding networks in the solid state influence the stability and solubility of this compound?

- Analysis : Graph set analysis (e.g., using Etter’s rules) reveals that intermolecular O–H···O bonds between the hydroxy and ester groups form infinite chains (C(6) motifs), enhancing thermal stability but reducing aqueous solubility. Competitive N–H···O interactions from the indole NH group may create interpenetrated networks, which can be disrupted by methyl substitution at C5, as shown in related indole carboxylates .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of indole carboxylate derivatives?

- Methodology :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid ester hydrolysis as a cause of reduced in vivo efficacy.

- Prodrug Design : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to delay hydrolysis and improve bioavailability .

- Structure-Activity Relationship (SAR) : Compare activity of the free carboxylic acid (post-hydrolysis) with the intact ester to confirm whether the ester is a prodrug .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) identify electron density hotspots. The hydroxy group at C3 deactivates the indole ring, directing electrophiles to C4 or C7 positions, while the C5 methyl group sterically hinders substitution at C6. Validation via bromination (NBS in DMF) shows >90% selectivity for C4 bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.